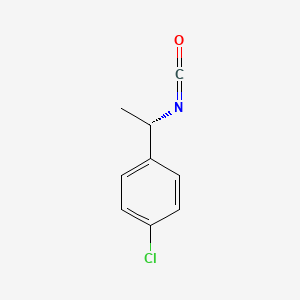

(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-[(1S)-1-isocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGZWQDRYKKTOB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426968 | |

| Record name | (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-72-6 | |

| Record name | 1-Chloro-4-[(1S)-1-isocyanatoethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Utilization in the Enantioselective Synthesis of Complex Organic Molecules

The primary utility of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate in the synthesis of complex molecules lies in its ability to introduce a defined stereocenter. The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and thiols, leading to the formation of chiral carbamates, ureas, and thiocarbamates, respectively. This reactivity allows for its incorporation into larger molecular frameworks, thereby imparting chirality.

A key application is in the synthesis of chiral urea (B33335) derivatives. The reaction of this compound with a primary or secondary amine yields a chiral urea. This urea moiety can serve as a crucial pharmacophore in biologically active molecules or as a structural element that directs the stereochemical outcome of subsequent transformations. For instance, while not involving the specific (S)-enantiomer, the use of 4-chlorophenyl isocyanate in the synthesis of phenyl urea derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors highlights the importance of the chlorophenyl urea scaffold in medicinal chemistry nih.gov. The introduction of the chiral center from the isocyanate adds a critical dimension for optimizing enantioselective interactions with biological targets.

The closely related N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, synthesized from the corresponding chiral amine, has been identified as a novel chiral intermediate with potential applications in asymmetric synthesis digitellinc.com. This underscores the value of the 1-(4-chlorophenyl)ethyl chiral motif in constructing more complex chiral molecules.

Role in the Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are pivotal in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the enantioselectivity of a reaction. (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate is an excellent precursor for the synthesis of chiral urea- and thiourea-based ligands.

The synthesis of chiral urea-phosphine ligands for asymmetric cross-coupling reactions is a testament to this approach researchgate.net. By reacting a chiral isocyanate with an aminophosphine, a chiral ligand is formed where the urea (B33335) moiety can participate in secondary interactions, such as hydrogen bonding, with the substrate, enhancing stereochemical control. While this specific example may not use our title compound, the principle is directly applicable. The (S)-(-)-1-(4-chlorophenyl)ethyl group provides a robust chiral backbone for such ligands.

The design of chiral cyclic urea ligands has also been explored to create effective catalysts for reactions like enantioselective intramolecular hydroamination beilstein-journals.org. The stereogenic center on the isocyanate-derived portion of the urea is crucial for establishing the ligand's chiral topology.

Table 1: Potential Chiral Ligands Derived from this compound

| Ligand Type | General Structure | Potential Application |

| Urea-Phosphine | RNH-C(O)-NH-R'-PR"₂ | Asymmetric Cross-Coupling Reactions |

| Chiral Urea | RNH-C(O)-NHR' | Asymmetric Hydrogenation, Cycloadditions |

| Chiral Thiourea (B124793) | RNH-C(S)-NHR' | Asymmetric Michael Additions, Aldol Reactions |

| Where R represents the (S)-1-(4-Chlorophenyl)ethyl group. |

Precursor for Chiral Auxiliaries in Stereocontrolled Organic Transformations

A chiral auxiliary is a temporary functional group that directs the stereoselective formation of a new chiral center in a substrate. After the desired transformation, the auxiliary is cleaved and can often be recovered. The amine precursor to (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate, (S)-1-(4-chlorophenyl)ethylamine, is a valuable chiral auxiliary itself.

This amine can be reacted with a prochiral carboxylic acid derivative to form a chiral amide. The steric bulk of the (S)-1-(4-chlorophenyl)ethyl group can then effectively shield one face of the enolate formed from the amide, directing alkylation or other electrophilic attacks to the opposite face with high diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. The principles of using chiral amines as auxiliaries are well-established, with compounds like pseudoephedrine and (S)-1-phenylethylamine being classic examples beilstein-journals.org. The 4-chloro substituent on the phenyl ring of the title compound's precursor can offer different electronic and steric properties, potentially leading to enhanced selectivity in certain reactions.

Table 2: Diastereoselective Reactions Using Auxiliaries Derived from (S)-1-(4-Chlorophenyl)ethylamine

| Reaction Type | Substrate | Diastereomeric Excess (d.e.) |

| Alkylation of Amide Enolates | Prochiral Ester | Potentially >95% |

| Aldol Reactions | Chiral Imide | Potentially >90% |

| Diels-Alder Reactions | Chiral Acrylate | Potentially >90% |

| (Data is hypothetical based on performance of similar chiral auxiliaries) |

Construction of Unique Chiral Scaffolds and Architectures

Beyond its role in synthesizing discrete molecules and ligands, (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate can be employed in the construction of more complex and unique chiral scaffolds. These scaffolds can serve as frameworks for creating libraries of chiral compounds or as precursors to macrocyclic structures.

The bifunctional nature of molecules derived from this isocyanate (e.g., a chiral urea (B33335) with another reactive group) allows for their use in building block strategies for supramolecular chemistry or materials science. For example, a chiral urea can be designed to self-assemble into higher-order chiral structures through hydrogen bonding networks. The defined stereochemistry of the (S)-1-(4-chlorophenyl)ethyl group would be translated to the macroscopic properties of the resulting material.

Furthermore, the reaction of the isocyanate with molecules containing multiple amine or alcohol groups can lead to the formation of chiral oligomers or polymers with a defined stereochemical repeat unit. These materials can have applications in chiral chromatography, as sensors for chiral molecules, or in asymmetric catalysis.

Polymerization Studies and Chiral Polymer Science

Stereoregular Polymerization of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate

Stereoregular polymerization refers to methods that yield polymers with a defined and ordered spatial arrangement of their monomeric units. For a chiral monomer such as this compound, this results in an isotactic polymer, where all the chiral side groups have the same configuration along the polymer backbone.

The polymerization of isocyanates can theoretically proceed through various mechanisms, but the anionic route is by far the most successful and widely employed for achieving controlled, high molecular weight polymers. researchgate.net

Anionic Polymerization : This is the preferred method for isocyanates due to its "living" nature, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. acs.orgethernet.edu.et The process is typically initiated by strong nucleophiles, such as organometallic compounds (e.g., n-butyllithium) or sodium salts in aprotic solvents. researchgate.net The initiation involves the nucleophilic attack on the carbon of the isocyanate group, forming an amide anion. This active center then propagates by sequentially adding more monomer units. A critical factor for successful polymerization is maintaining very low temperatures (e.g., below -78 °C) to suppress a major side reaction: the cyclotrimerization of the isocyanate monomer to form a stable, six-membered isocyanurate ring. acs.org

Cationic Polymerization : This mechanism is generally not effective for isocyanate polymerization. Cationic initiators, typically protic or Lewis acids, would react with the electron-rich nitrogen and oxygen atoms of the isocyanate group. youtube.comyoutube.com These interactions tend to lead to side reactions and the formation of stable, low-molecular-weight cyclic compounds rather than the desired high molecular weight linear polymer. The carbocation that would need to form for propagation is not sufficiently stabilized. youtube.com

Radical Polymerization : Similar to cationic polymerization, radical polymerization is not a viable method for synthesizing high molecular weight polyisocyanates. The isocyanate functional group is not susceptible to attack by typical radical initiators, and a stable propagating radical species does not readily form on the polymer chain. nsf.gov

The polymerization of this compound inherently produces a stereoregular (isotactic) polymer. The true control over stereochemistry at the macromolecular level lies in the resulting higher-order structure.

Due to significant steric hindrance between the carbonyl group and the bulky N-substituent on the polymer backbone, polyisocyanates are forced to adopt a rigid, rod-like helical conformation. acs.orgproquest.com When an achiral isocyanate is polymerized, both left-handed (P, for plus) and right-handed (M, for minus) helical segments are formed in equal amounts. However, when a chiral monomer like this compound is used, the chiral pendant group directs the conformation. The energy difference between the diastereomeric P- and M-helices, induced by the (S)-chirality of the side chain, leads to a strong preference for one helical sense over the other. proquest.comacs.org This phenomenon, known as a cooperative effect, means that the chirality of a single monomer unit influences its neighbors, forcing large portions of the polymer chain to adopt the same helical twist. proquest.com This results in a macromolecule with a stable, single-handed helical conformation, which is the basis for its chiral properties.

Synthesis of Chiral Polyureas, Polyurethane-ureas, and Related Polymeric Materials

The isocyanate group is a versatile functional group for the synthesis of various polymer types, most notably polyureas and polyurethanes. The incorporation of this compound as a monomer, co-monomer, or chain-capping agent can impart chirality to these materials.

Chiral Polyureas : Polyureas are synthesized through the polyaddition reaction of a diisocyanate with a diamine. nih.gov A chiral polyurea can be formed by reacting this compound with various amines in a controlled manner. researchgate.net More commonly, it could be used as a chiral chain-terminating agent in a reaction between a conventional diisocyanate and diamine to precisely place a chiral group at the chain end.

Chiral Polyurethane-ureas : These complex copolymers are valued for their tunable properties. Their synthesis is often performed in a two-step process to ensure a controlled structure. nih.gov First, a diisocyanate is reacted with a macrodiol (like a polyester (B1180765) or polyether diol) in excess to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is reacted with a diamine, which acts as a chain extender. nih.gov this compound can be introduced into the polymer structure during these stages to create a chiral polyurethane-urea. researchgate.netresearchgate.net

Table 1: Representative Reactants for Chiral Polymer Synthesis

| Polymer Type | Chiral Component | Co-Reactant 1 | Co-Reactant 2 |

|---|---|---|---|

| Chiral Polyurea | This compound | A diamine (e.g., 1,6-hexanediamine) | - |

| Chiral Polyurethane-urea | this compound | A macrodiol (e.g., Polycaprolactone diol) | A diamine (e.g., Isophorone diamine) |

Chiral Recognition and Separation Properties of this compound-Derived Polymers

The primary application stemming from the controlled helical structure of poly(this compound) is its ability to perform chiral recognition. This makes it a valuable material for the separation of enantiomers.

The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the chiral polymer (the selector) and the individual enantiomers of a racemic compound (the selectand). The stable, single-handed helical structure of the polymer creates a well-defined chiral environment with specific interaction sites. capes.gov.br Enantiomers of a guest molecule will interact differently with these sites due to differing spatial arrangements. These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance. The difference in the stability of these temporary complexes leads to a difference in elution time when the polymer is used as a stationary phase in chromatography, allowing for the separation of the enantiomers.

Application of Chiral Polymers in Enantioselective Catalysis and Separation Technologies

The unique stereochemical properties of polymers derived from this compound make them suitable for advanced applications in separation science and asymmetric synthesis.

Separation Technologies : The most prominent application is their use as Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). capes.gov.br The polymer is coated onto a solid support (typically silica (B1680970) gel) and packed into a column. When a solution containing a racemic mixture is passed through the column, one enantiomer is retained longer than the other due to stronger interactions with the chiral polymer, resulting in their separation. Synthetic helical polymers were among the pioneering materials for this technology. capes.gov.br

Table 2: Illustrative Example of Enantioselective Separation using a Polymer-based Chiral Stationary Phase

| Racemic Analyte | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Separation Factor (α) |

|---|---|---|---|

| Stilbene Oxide | 8.2 | 9.5 | 1.16 |

| Tröger's Base | 12.4 | 15.1 | 1.22 |

| Propranolol | 10.5 | 11.3 | 1.08 |

Note: Data is representative of typical performance for a chiral polymer CSP and not specific to poly(this compound).

Enantioselective Catalysis : Chiral polymers can serve as supports for catalysts in asymmetric reactions. researchgate.net By attaching a catalytically active metal complex or organocatalyst to the chiral polymer backbone, the fixed helical conformation of the polymer creates a chiral microenvironment around the catalytic center. researchgate.netkfupm.edu.sa This environment can influence the pathway of a chemical reaction, directing it to preferentially produce one enantiomer of the product over the other, leading to high enantiomeric excess. The polymer support also facilitates the recovery and reuse of the catalyst. researchgate.net

Advanced Spectroscopic and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate in solution. While one-dimensional ¹H and ¹³C NMR provide primary information about the chemical environment of each nucleus, advanced two-dimensional techniques are necessary for a complete conformational and configurational analysis.

In the ¹H NMR spectrum of a closely related derivative, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, the protons of the 4-chlorophenyl group typically appear as a set of multiplets in the aromatic region (around 7.30-7.38 ppm). mdpi.comresearchgate.net The methine proton (CH) adjacent to the chiral center presents as a quartet, due to coupling with the methyl protons, which in turn appear as a doublet. mdpi.comresearchgate.net

The ¹³C NMR spectrum complements this information, with distinct signals for the aromatic carbons, the methine carbon, the methyl carbon, and the highly characteristic signal for the isocyanate carbon (N=C=O), which is expected to resonate in the downfield region of the spectrum. mdpi.comresearchgate.net

For detailed conformational analysis, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments detect through-space interactions between protons, allowing for the determination of their spatial proximity and, consequently, the preferred rotational conformations (rotamers) around the C-N and C-C single bonds. By analyzing the correlation patterns, chemists can deduce the most stable arrangement of the chlorophenyl ring relative to the ethyl isocyanate chain.

Furthermore, techniques like Double Quantum Filtered-COrrelated SpectroscopY (DQF-COSY) and TOtal Correlation SpectroscopY (TOCSY) are used to establish proton-proton coupling networks, confirming the connectivity within the ethyl fragment and the aromatic ring. core.ac.uk Low-temperature NMR studies could also be performed to slow down conformational interconversions, potentially allowing for the direct observation of individual conformers and the determination of their relative energies. researchgate.net

Table 1: Representative NMR Data for the 1-(4-Chlorophenyl)ethyl Moiety (based on a cyanamide (B42294) derivative) This table is illustrative, based on data for N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, and serves to represent the expected chemical shifts for the core structure.

| Nucleus | Technique | Expected Chemical Shift (δ) in ppm | Multiplicity & Coupling Constants (J) |

| Aromatic CH | ¹H NMR | ~7.35 | Multiplet |

| Methine CH | ¹H NMR | ~4.41 | Quartet of doublets |

| Methyl CH₃ | ¹H NMR | ~1.56 | Doublet, ³JHH ≈ 6.9 Hz |

| Aromatic C | ¹³C NMR | ~127-140 | Singlet |

| Methine C | ¹³C NMR | ~55.0 | Singlet |

| Methyl C | ¹³C NMR | ~22.0 | Singlet |

Source: Adapted from data on N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide. mdpi.comresearchgate.net

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

When a molecule is chiral, it interacts differently with left and right circularly polarized light. This phenomenon is the basis of chiroptical spectroscopies like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), which are powerful, non-destructive methods for determining the absolute configuration of enantiomers.

Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light in the UV-Visible range, corresponding to electronic transitions. encyclopedia.pub A chiral molecule will produce a characteristic ECD spectrum with positive or negative bands known as Cotton effects. For this compound, the aromatic chromophore (the chlorophenyl group) is the primary source of the ECD signal. nih.gov The sign and magnitude of the Cotton effects are exquisitely sensitive to the spatial arrangement of atoms around the chromophore. nih.gov The absolute configuration is typically determined by comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a model of the (S) enantiomer. nih.govresearchgate.net A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.

Chiroptical Properties and Their Correlation with Molecular Structure

The chiroptical properties of this compound are the macroscopic manifestation of its molecular chirality and are fundamentally linked to its structure. These properties are primarily measured by polarimetry and circular dichroism spectroscopy.

Optical Rotation: The specific rotation, [α], is a measure of the extent to which a chiral compound rotates the plane of polarized light at a specific wavelength (usually the sodium D-line, 589 nm) and temperature. For this compound, the designation (-) indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left. This value is a defining physical constant for the enantiomer but provides limited structural information on its own.

Circular Dichroism: As discussed, ECD and VCD provide much more detailed structural information. The correlation between the chiroptical response and the molecular structure is profound:

Absolute Configuration: The sign of the Cotton effects in an ECD spectrum and the sign patterns in a VCD spectrum are directly correlated to the absolute configuration at the stereocenter. For molecules with similar chromophores and stereochemical environments, empirical rules can sometimes be used to correlate the sign of the spectrum with the configuration. encyclopedia.pubnih.gov

Conformation: The chiroptical spectra are highly sensitive to the molecule's conformation. Different rotational isomers (conformers) can have dramatically different CD spectra. The experimentally observed spectrum is the population-weighted average of the spectra of all contributing conformers. Therefore, by calculating the theoretical spectra for various stable conformers, researchers can determine the conformational preferences of the molecule in solution by finding the best fit to the experimental data. mdpi.comnih.gov

Table 2: Summary of Chiroptical Properties and Structural Correlation

| Property | Technique | Information Provided | Correlation with Structure |

| Optical Rotation | Polarimetry | Direction and magnitude of rotation of plane-polarized light. | The (-) sign indicates the (S) configuration for this specific molecule. |

| Cotton Effects | ECD Spectroscopy | Differential absorption of circularly polarized UV-Vis light. nih.gov | The sign and intensity are determined by the absolute configuration and the electronic environment of the chromophore. nih.gov |

| VCD Signals | VCD Spectroscopy | Differential absorption of circularly polarized IR light. ru.nl | The complex pattern of positive and negative signals provides a detailed fingerprint of the molecule's 3D structure, including its absolute configuration and dominant solution-phase conformation. nih.gov |

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography provides the most definitive and unambiguous determination of molecular structure, including absolute configuration, by mapping electron density in a single crystal. However, the high reactivity of the isocyanate group (-NCO) makes this compound itself a challenging target for crystallization. It is common practice, therefore, to convert the reactive isocyanate into a stable, crystalline derivative.

The process involves reacting the isocyanate with a suitable nucleophile (e.g., an amine or alcohol) to form a stable urea (B33335) or carbamate (B1207046) derivative, respectively. This derivative is then carefully crystallized to obtain a single crystal suitable for X-ray diffraction analysis.

The X-ray diffraction experiment yields a three-dimensional map of the atoms in the crystal lattice. This allows for the precise measurement of:

Bond Lengths and Angles: Providing exact geometric parameters of the molecule.

Torsion Angles: Defining the conformation of the molecule in the solid state.

Absolute Configuration: Through the anomalous dispersion effect (Flack parameter), the absolute stereochemistry of the chiral center can be determined with high confidence. growingscience.com

The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack in the solid state. nih.govmdpi.com While the conformation observed in the crystal may not be the only one present in solution, it represents a stable, low-energy state and provides an invaluable anchor point for computational and other spectroscopic studies.

Table 3: Illustrative Crystallographic Data for a Related Phenyl-Substituted Heterocyclic Derivative This table presents typical data obtained from an X-ray crystallographic analysis of a derivative to demonstrate the type of information acquired. This is not the data for this compound itself.

| Parameter | Description | Example Value |

| Crystal System | The crystal lattice system. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | a = 9.45, b = 16.64, c = 8.43 |

| β (°) | Unit cell angle. | 105.6° |

| Volume (ų) | Volume of the unit cell. | 1277.6 |

| Z | Number of molecules per unit cell. | 4 |

| R₁ | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Source: Adapted from representative data for a related chlorophenyl-containing molecule. growingscience.comnih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate, DFT calculations would be employed to determine its most stable three-dimensional shape and the distribution of electrons within the molecule.

Electronic Structure: The isocyanate (-N=C=O) group is highly electrophilic due to the carbon atom being positioned between two electronegative atoms, nitrogen and oxygen. mdpi.com DFT calculations can precisely quantify this electrophilicity by calculating atomic charges and mapping the electrostatic potential surface. The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to further influence the electron density across the aromatic system and at the chiral center. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity.

Conformational Analysis: The molecule's flexibility arises from the rotation around the single bonds, particularly the C-N bond connecting the ethyl group to the isocyanate moiety and the C-C bond between the phenyl ring and the chiral carbon. A potential energy surface scan would be performed by systematically rotating these bonds to identify all possible conformers (rotational isomers) and their relative energies. Studies on similar molecules like chloroacetyl isocyanate and phenyl isocyanate have shown that multiple stable conformations can exist with small energy differences between them. datainsightsmarket.com For this compound, the analysis would identify the most stable arrangement of the 4-chlorophenyl ring relative to the isocyanate group, which is crucial for understanding its interactions.

Interactive Table 1: Illustrative DFT-Calculated Properties for the Most Stable Conformer of this compound (Note: Data is hypothetical, based on typical values for similar aromatic isocyanates calculated at the B3LYP/6-31G(d) level of theory.)

| Property | Calculated Value | Significance |

| Total Energy (Hartree) | -1255.45 | Represents the absolute stability of the molecule. |

| Dipole Moment (Debye) | 2.85 D | Indicates the molecule's overall polarity, affecting solubility and intermolecular forces. |

| HOMO Energy (eV) | -7.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com |

| Mulliken Charge on NCO Carbon | +0.65 e | Confirms the high electrophilicity of the isocyanate carbon, a key site for nucleophilic attack. mdpi.com |

Molecular Dynamics Simulations of Polymerization Processes and Chiral Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. This technique is invaluable for studying polymerization and the specific interactions governed by the molecule's chirality.

Polymerization Processes: this compound can act as a monomer in polymerization reactions, most notably in the formation of polyurethanes when reacting with polyols. chemicalbook.com MD simulations can model the step-by-step process of polymer chain growth. nih.gov By simulating a system containing monomers and initiators, researchers can observe the formation of chemical bonds, the rate of reaction, and the final structure of the resulting polymer network. mdpi.com These simulations are critical for predicting macroscopic properties of the polymer, such as its density, glass transition temperature, and mechanical strength, based on the monomer's structure. nih.gov The simulations would also elucidate the role of the bulky 4-chlorophenyl group and the chiral center in influencing the polymer's final architecture.

Chiral Interactions: The "S" configuration at the stereocenter is a defining feature of the molecule. MD simulations can be used to study how this chirality influences interactions with other chiral molecules, such as chiral solvents, catalysts, or reactants. For instance, when used as a chiral derivatizing agent, its reaction with a racemic alcohol would produce two diastereomers. unibo.it MD simulations can model the non-covalent interactions within the transition states leading to these diastereomers, helping to explain the kinetic resolution and the stereoselectivity observed experimentally. The simulations would track intermolecular distances and orientations, revealing preferential binding modes dictated by steric and electronic complementarity.

Computational Prediction of Chiroptical Properties and Spectroscopic Signatures

Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measures the differential absorption of left and right circularly polarized light by chiral molecules. These techniques are exceptionally sensitive to a molecule's absolute configuration.

Spectroscopic Signatures: Standard spectroscopic methods like Infrared (IR) and Raman spectroscopy can be predicted computationally. DFT calculations can compute the vibrational frequencies and intensities with high accuracy, which helps in assigning the peaks observed in experimental spectra. datainsightsmarket.com For this compound, this would allow for the identification of characteristic vibrational modes, such as the strong asymmetric stretch of the N=C=O group (typically around 2250-2280 cm⁻¹).

Chiroptical Properties: Time-Dependent DFT (TD-DFT) is the primary method for predicting ECD and VCD spectra. mdpi.com By calculating the spectrum for the (S)-enantiomer and comparing it to the experimental spectrum, the absolute configuration of the molecule can be unequivocally confirmed. The predicted spectrum is highly sensitive to the molecule's conformation. mdpi.com Therefore, accurate conformational analysis (as described in section 7.1) is a prerequisite. The calculations would involve a Boltzmann averaging of the spectra from all significantly populated conformers to produce a final theoretical spectrum that accurately reflects the molecular ensemble. Such studies are crucial for stereochemical characterization, especially for complex molecules where experimental assignment alone is challenging. researchgate.net

Interactive Table 2: Illustrative Predicted Spectroscopic Data (Note: Data is hypothetical and based on characteristic values for similar compounds.)

| Spectroscopic Technique | Predicted Peak/Band (Wavenumber/Wavelength) | Assignment/Interpretation |

| IR Spectroscopy | ~2275 cm⁻¹ | Strong, sharp peak for the asymmetric N=C=O stretch. |

| IR Spectroscopy | ~1600 cm⁻¹, ~1490 cm⁻¹ | C=C stretching vibrations of the aromatic ring. |

| Raman Spectroscopy | ~1100 cm⁻¹ | Ring breathing mode of the para-substituted phenyl group. |

| ECD Spectroscopy | Positive Cotton effect at ~240 nm | Associated with the π→π* transitions of the aromatic chromophore, sensitive to chirality. |

| VCD Spectroscopy | Bisignate (positive/negative) signal at ~1370 cm⁻¹ | Corresponds to the C-H bending mode at the chiral center, directly probing the stereochemistry. |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for mapping out the precise pathway of a chemical reaction, identifying transient intermediates and the high-energy transition states that connect them.

Reaction Mechanism Elucidation: Isocyanates undergo several characteristic reactions, including nucleophilic addition with alcohols to form urethanes, dimerization to form uretidiones, and cyclotrimerization to form isocyanurates. mdpi.com For each potential reaction of this compound, computational methods can be used to propose a step-by-step mechanism. For example, in the reaction with an alcohol, different mechanisms (e.g., a concerted pathway vs. a stepwise pathway involving a zwitterionic intermediate) can be modeled. chemicalbook.com By calculating the energies of all reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be determined.

Transition State Analysis: The transition state (TS) is the highest energy point along the reaction coordinate and its structure determines the reaction's activation energy and rate. DFT calculations are used to locate the exact geometry of the TS. For the reaction of this compound with a nucleophile, the TS would show the partial formation of the new bond to the isocyanate carbon and partial breaking of the nucleophile's original bond. researchgate.net Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Comparing the activation energies for reactions with different nucleophiles or under different catalytic conditions can provide a quantitative understanding of the molecule's reactivity and selectivity. chemicalbook.com

Supramolecular Chemistry and Molecular Recognition

Self-Assembly of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate-Containing Systems

The self-assembly of molecules is a process in which molecules adopt a defined arrangement without guidance or management from an outside source. For systems containing this compound, self-assembly is primarily driven by a combination of non-covalent interactions that dictate the formation of ordered structures.

The isocyanate group (-N=C=O) is highly reactive and can participate in various chemical transformations, but it can also engage in non-covalent interactions. More commonly, derivatives of this compound, such as ureas or carbamates formed by its reaction with amines or alcohols, are the actual building blocks for self-assembly. These derivatives possess enhanced hydrogen bonding capabilities.

For instance, the formation of urea (B33335) derivatives introduces N-H and C=O groups that are excellent hydrogen bond donors and acceptors, respectively. This can lead to the formation of one-dimensional tapes or two-dimensional sheets, stabilized by a network of hydrogen bonds. The chiral nature of the parent isocyanate imparts a specific handedness to these assemblies, potentially leading to the formation of helical or other chiral superstructures. The chlorophenyl group can further influence the packing of these assemblies through π-π stacking and halogen bonding.

Table 1: Potential Self-Assembling Systems Derived from this compound

| Derivative Class | Key Intermolecular Interactions | Potential Supramolecular Architecture |

| Ureas | Hydrogen Bonding (N-H···O=C), π-π Stacking | Helical Nanofibers, 2D Sheets |

| Carbamates | Hydrogen Bonding (N-H···O=C), Dipole-Dipole | Chiral Ribbons, Lamellar Structures |

| Amides (from hydrolysis and reaction) | Strong Hydrogen Bonding, π-π Stacking | Crystalline Networks, Gels |

This table illustrates hypothetical self-assembling systems based on common derivatives of isocyanates and the primary non-covalent interactions driving their assembly.

Research on analogous systems, such as those involving bacteriochlorophyll (B101401) derivatives, has demonstrated how subtle changes in molecular structure, like the length of an alkyl chain, can significantly influence the formation and stability of self-assembled nanostructures. researchgate.net These studies highlight the principle that the interplay of various non-covalent forces governs the final supramolecular architecture. researchgate.net

Chiral Host-Guest Interactions and Enantioselective Binding

Chiral recognition, a fundamental process in biological systems, is a key area of interest in supramolecular chemistry. rsc.org The development of artificial chiral hosts capable of selectively binding one enantiomer of a chiral guest molecule has significant implications for enantiomeric separation and sensing. rsc.org this compound and its derivatives can act as chiral guests, or be incorporated into larger host structures to induce enantioselectivity.

When used as a chiral guest, the enantioselective binding of this compound to a chiral host cavity is governed by the three-point interaction model. This model stipulates that for effective chiral discrimination, there must be at least three points of interaction between the host and the guest, with at least one of these being stereodependent. These interactions can include hydrogen bonds, π-π stacking, and steric repulsion.

For example, a chiral macrocyclic host could possess aromatic panels for π-π stacking with the chlorophenyl ring, a hydrogen bond donor/acceptor site to interact with a derivative's urea or carbamate (B1207046) group, and a chiral cavity that sterically favors the (S)-enantiomer. Studies on chiral naphthotubes and other macrocycles have shown that a combination of hydrophobic interactions and steric effects within a rigid chiral cavity can lead to high enantioselectivity. researchgate.net

Table 2: Illustrative Host-Guest System for Enantioselective Recognition

| Host Type | Guest Moiety | Key Host-Guest Interactions | Potential Application |

| Chiral Crown Ether | Ammonium derivative of (S)-1-(4-Chlorophenyl)ethylamine | Hydrogen Bonding, Ion-Dipole, Steric Hindrance | Enantioselective Separation |

| Cyclodextrin | This compound | Hydrophobic Inclusion, van der Waals forces | Chiral Sensor |

| Chiral Metallacage | Urea derivative of (S)-1-(4-Chlorophenyl)ethyl isocyanate | Metal-Ligand Coordination, Hydrogen Bonding, π-π Stacking | Catalysis, Enantioselective Crystallization |

This table provides hypothetical examples of chiral host-guest systems and the interactions that would govern the enantioselective binding of the target compound or its derivatives.

The efficiency of such host-guest systems is often evaluated by determining the association constant (Ka) and the enantioselectivity (α = Ka(S) / Ka(R)). High enantioselectivity is achieved when the host's binding pocket is pre-organized and complementary in shape and functionality to one enantiomer over the other.

Investigation of Non-Covalent Interactions in Stereoselective Processes

Non-covalent interactions are crucial in controlling the stereochemical outcome of chemical reactions. beilstein-journals.org In processes involving this compound, these interactions can be harnessed in organocatalysis to achieve high levels of stereoselectivity. beilstein-journals.org

For instance, in a reaction where the isocyanate acts as an electrophile, a chiral catalyst, such as a thiourea (B124793) or squaramide derivative, can simultaneously activate the isocyanate and a nucleophile through hydrogen bonding. beilstein-journals.org The chiral scaffold of the catalyst creates a specific three-dimensional environment that directs the nucleophilic attack to one face of the isocyanate, leading to the preferential formation of one diastereomer.

The key non-covalent interactions at play in such a stereoselective process would be:

Hydrogen Bonding: The catalyst's hydrogen bond donor groups (e.g., N-H from thiourea) would interact with the oxygen or nitrogen atoms of the isocyanate group, increasing its electrophilicity.

π-π Stacking: The chlorophenyl ring of the isocyanate can engage in π-π stacking with aromatic moieties on the catalyst or the nucleophile, helping to orient the reactants within the catalytic pocket.

Steric Repulsion: The chiral environment of the catalyst would create steric hindrance that disfavors one approach of the nucleophile, thereby leading to high stereoselectivity.

Computational studies are often employed to elucidate the transition states of these reactions, providing insight into the specific non-covalent interactions that stabilize the favored transition state. These models can quantify the energy differences between competing diastereomeric transition states, which directly correlates to the observed enantiomeric or diastereomeric excess in the final product.

Table 3: Key Non-Covalent Interactions in a Hypothetical Stereoselective Reaction

| Interaction Type | Interacting Groups | Role in Stereoselectivity |

| Hydrogen Bonding | Catalyst N-H and Isocyanate C=O | Activation of Electrophile, Orientation of Reactants |

| π-π Stacking | Chlorophenyl Ring and Catalyst Aromatic Ring | Pre-organization of the Transition State Assembly |

| Steric Hindrance | Catalyst Chiral Scaffold and Ethyl Group of Isocyanate | Disfavoring one Diastereomeric Transition State |

This table outlines the critical non-covalent interactions and their roles in a hypothetical catalyst-controlled stereoselective reaction involving this compound.

Synthesis and Application of Advanced Derivatives and Functional Materials

Synthesis of Novel Chiral Ureas, Carbamates, and Related Amides

The primary reactivity of (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate involves the nucleophilic addition to its isocyanate functional group. This reaction is fundamental to creating a diverse range of chiral derivatives, including ureas, carbamates, and amides, which can serve as intermediates in drug discovery or as functional molecules themselves. researchgate.netnih.gov

The general synthetic approach involves reacting the isocyanate with a suitable nucleophile, often in a one-pot synthesis. researchgate.net For instance, the reaction with primary or secondary amines yields N,N'-disubstituted chiral ureas, while the reaction with alcohols or phenols produces chiral carbamates. These reactions are typically efficient and proceed under mild conditions. nih.gov Furthermore, specialized catalytic systems can be employed to synthesize related amides. For example, visible light-mediated cross-coupling reactions between isocyanates and ketimines can produce α-amino amides, and decarboxylative coupling with carboxylic acids offers another route to amide synthesis. nih.gov

The resulting products incorporate the stereochemically defined 1-(4-chlorophenyl)ethyl group, making them valuable chiral building blocks for further synthetic transformations or for direct use in applications where molecular recognition is critical.

Table 1: Synthesis of Chiral Derivatives from this compound This table is interactive. You can sort and filter the data.

| Nucleophile Class | Reactant Example | Product Class | Resulting Linkage | Potential Application |

|---|---|---|---|---|

| Primary Amine | Aniline | Chiral Urea (B33335) | -NH-C(O)-NH- | Chiral Ligands, Organocatalysts |

| Secondary Amine | Diethylamine | Chiral Urea | -NH-C(O)-N(Et)₂ | Synthetic Intermediates |

| Alcohol | Methanol | Chiral Carbamate (B1207046) | -NH-C(O)-O- | Chiral Stationary Phases |

| Phenol | Phenol | Chiral Carbamate | -NH-C(O)-O-Ph | Polymer Monomers |

Design of Smart Materials Incorporating the Chiral Isocyanate Unit

The integration of the this compound moiety into polymers is a key strategy for creating advanced functional and "smart" materials. The chirality and rigid structure of the isocyanate unit can impart unique optical and thermal properties to the resulting polymers. nih.govmdpi.com

One significant application is in the synthesis of chiral polyurethanes. Through asymmetric copolymerization of isocyanates with other monomers like meso-epoxides, it is possible to create optically active polyurethanes with highly regular structures. nih.govresearchgate.net This stereoregularity can lead to enhanced material properties, such as increased thermal stability, and allows for precise control over the polymer's three-dimensional architecture. nih.gov

Furthermore, the chiral isocyanate can be used as a pendant group, attached to a polymer backbone to create materials with specific chiroptical properties. Such polymers can be designed to exhibit circularly polarized luminescence (CPL), a phenomenon with potential applications in 3D displays, optical data storage, and bio-responsive imaging. mdpi.com The chiral unit derived from the isocyanate induces a helical conformation in the polymer chain or interacts with emissive guest molecules to generate the CPL effect.

Table 2: Smart Materials Incorporating the this compound Unit This table is interactive. You can sort and filter the data.

| Material Concept | Role of Isocyanate | Functional Principle | Potential Application |

|---|---|---|---|

| Chiral Polyurethanes | Monomer | Forms stereoregular polymer backbone via asymmetric copolymerization. nih.gov | High-performance thermoplastics, chiral catalysts. |

| CPL-Active Polymers | Chiral Pendant Group | Induces chirality in the polymer matrix, leading to the emission of circularly polarized light. mdpi.com | Optical communication, anti-counterfeiting, bio-imaging. |

Applications in Advanced Separation Media and Membranes

A predominant application of this compound is in the field of enantioselective chromatography. It serves as a critical chiral derivatizing agent for the preparation of Chiral Stationary Phases (CSPs) used in High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net The ability to separate enantiomers is crucial in the pharmaceutical industry, where the therapeutic activity of a drug can be exclusive to one enantiomer.

CSPs are typically prepared by chemically bonding or coating a chiral selector onto a solid support, most commonly silica (B1680970) gel. semanticscholar.org this compound is reacted with functional groups (e.g., hydroxyl or amino groups) on the surface of a support material, such as silica, or on a polymer backbone like cellulose (B213188) or chitosan. nih.govresearchgate.net This reaction, forming a stable carbamate linkage, immobilizes the chiral 1-(4-chlorophenyl)ethyl group, which then acts as the chiral recognition site.

The enantioselective separation mechanism relies on the formation of transient, diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte. mdpi.com The differences in the stability of these complexes, governed by interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking involving the chlorophenyl group, result in different retention times on the chromatographic column, allowing for their separation. nih.gov Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose functionalized with phenylcarbamates, are among the most successful and widely used for resolving a broad range of racemic compounds. nih.govmdpi.com

Table 3: Use of this compound in Chiral Separation Media This table is interactive. You can sort and filter the data.

| Media Type | Preparation Method | Chiral Recognition Principle | Example Analytes |

|---|---|---|---|

| Polysaccharide-based CSP | Isocyanate reacts with hydroxyl groups on cellulose or amylose to form carbamate derivatives. nih.gov | Formation of diastereomeric complexes via H-bonding, π-π stacking, and dipole interactions. | Pharmaceuticals, pesticides, chiral intermediates. |

| Pirkle-type CSP | Isocyanate is used to synthesize or immobilize a π-acidic or π-basic chiral selector on silica. | π-π complexation between the CSP and the analyte. | Aromatic compounds, compounds with ester or amide groups. |

Development of Chiral Sensors and Biosensors

The principles of chiral recognition that enable enantioselective chromatography are also being applied to the development of advanced chiral sensors and biosensors. mdpi.com These devices are designed for the rapid and selective detection of specific enantiomers, which is vital for quality control, environmental monitoring, and clinical diagnostics. nih.gov

In this context, this compound is used to synthesize the chiral recognition element of the sensor. This element is then immobilized onto the surface of a transducer (e.g., a quartz crystal microbalance, an electrode, or an optical waveguide). mdpi.comnih.gov The chiral selector, derived from the isocyanate, creates a chiral microenvironment on the sensor surface.

When the sensor is exposed to a racemic mixture, the two enantiomers interact differently with the immobilized chiral selector. nih.gov This differential interaction leads to a measurable change in the transducer's signal. For example:

Gravimetric Sensors: In a Quartz Crystal Microbalance (QCM) sensor, the preferential binding of one enantiomer results in a greater mass change, which is detected as a distinct frequency shift. mdpi.com

Electrochemical Sensors: The binding event can alter the electrochemical properties of the sensor surface, leading to a change in current or potential that is dependent on the enantiomer. nih.gov

Optical Sensors: Changes in absorbance, fluorescence, or circular dichroism upon binding of an enantiomer can be used for detection. mdpi.com

The development of sensor arrays, which utilize multiple chiral and achiral sensors, can enhance the ability to discriminate between different enantiomers and determine enantiomeric excess in complex samples. mdpi.com

Table 4: Application of this compound in Chiral Sensors This table is interactive. You can sort and filter the data.

| Sensor Type | Role of Isocyanate Derivative | Detection Principle |

|---|---|---|

| Quartz Crystal Microbalance (QCM) | Forms the chiral recognition layer on the quartz crystal. | Enantioselective binding causes a differential mass change, leading to a measurable frequency shift. mdpi.com |

| Electrochemical Sensor | Used to create a chiral-modified electrode surface. | Differential binding affinity of enantiomers alters the electron transfer kinetics or potential at the electrode surface. nih.gov |

Emerging Research Directions and Future Perspectives

Integration into Bio-Inspired Catalysis and Bioconjugation Chemistry

The high reactivity of the isocyanate functional group toward nucleophiles, such as amine and hydroxyl groups found in biomolecules, makes (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate a prime candidate for bioconjugation. This process involves the covalent attachment of the molecule to proteins, peptides, or other biological entities. Such modifications can introduce a chiral, hydrophobic moiety that can influence the biological activity, stability, or binding properties of the target biomolecule.

In bio-inspired catalysis, the chiral nature of the compound is of significant interest. It can be used as a chiral derivatizing agent or incorporated into larger catalytic systems designed to mimic enzymatic processes. The attachment of this specific chiral fragment to a polymer or surface could create a catalytic environment that favors stereoselective reactions. Research into polyurethane films has demonstrated the versatility of isocyanates in creating biocompatible materials, suggesting a pathway for creating functional biomaterials using this specific chiral isocyanate. mdpi.com

Table 1: Potential Applications in Bioconjugation

| Application Area | Description | Potential Outcome |

|---|---|---|

| Protein Labeling | Covalent attachment to lysine (B10760008) residues or the N-terminus of proteins. | Introduction of a chiral, chloro-aromatic tag for probing protein structure and interactions. |

| Enzyme Modification | Site-specific modification of enzymes to alter their catalytic pocket. | Creation of novel biocatalysts with altered substrate specificity or enantioselectivity. |

| Peptide-Based Drug Delivery | Conjugation to peptide carriers to enhance cell permeability or target recognition. | Improved pharmacokinetic properties of peptide therapeutics. |

| Biosensor Development | Immobilization of biomolecules onto a surface functionalized with the isocyanate. | Creation of chiral surfaces for enantioselective sensing applications. |

Exploration in Advanced Nanomaterials and Soft Matter Physics

The field of advanced nanomaterials offers fertile ground for the application of this compound. mdpi.com The isocyanate group can serve as a powerful linker to functionalize the surfaces of various nanomaterials, including silica (B1680970) nanoparticles, gold nanoparticles, and carbon nanotubes. This surface modification imparts the chemical properties of the isocyanate—specifically its chirality and hydrophobicity—onto the nanomaterial.

The resulting functionalized nanoparticles could be used in asymmetric catalysis, chiral separations, or as components in advanced composite materials. In soft matter physics, the introduction of this chiral molecule into polymer chains or liquid crystal systems could induce novel self-assembly behaviors and chiral ordering, leading to materials with unique optical or mechanical properties.

Sustainable Synthesis and Application Methodologies in the Chemical Industry

There is a significant industrial demand for greener and more sustainable methods for producing and using isocyanates, aiming to enhance safety and efficiency. rsc.org Traditional synthesis routes often rely on hazardous reagents like phosgene (B1210022). Emerging research focuses on developing phosgene-free pathways, such as the catalytic carbonylation of amines or the thermal rearrangement of carbamates. These methods align with the principles of green chemistry by reducing the use of toxic substances and minimizing waste. researchgate.netnih.gov

Furthermore, the development of solvent-free reaction conditions or the use of eco-friendly solvents like supercritical carbon dioxide (scCO₂) or biodegradable alternatives represents a key area of future research. nih.govorientjchem.org For this compound, applying these green methodologies could significantly lower the environmental impact of its production and subsequent use in industrial applications. mdpi.com

Table 2: Comparison of Synthesis Methodologies

| Methodology | Traditional Approach | Emerging Sustainable Approach |

|---|---|---|

| Reagents | Phosgene (highly toxic) and a chiral amine. nih.gov | Non-phosgene routes, e.g., oxidative carbonylation of amines, Curtius or Lossen rearrangement. |

| Solvents | Often uses chlorinated volatile organic compounds (VOCs). | Use of green solvents (e.g., ionic liquids, scCO₂) or solvent-free conditions. orientjchem.org |

| Efficiency | Can generate significant salt waste and requires careful handling of toxic gas. | Aims for higher atom economy, catalytic cycles, and reduced waste generation. researchgate.net |

| Safety | High risk associated with phosgene handling and transportation. | Inherently safer processes by avoiding highly toxic intermediates. rsc.org |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology

The future of this compound lies in its application within interdisciplinary research. The convergence of chemistry, materials science, and biology allows for the development of highly advanced systems where this molecule can play a crucial role. For instance, the 4-chlorophenyl moiety is a structural feature found in compounds investigated for biological activity, such as in lung cancer models, highlighting the potential biological relevance of this scaffold. mdpi.com

By using the isocyanate to link this biologically relevant chiral scaffold to material surfaces or polymers, researchers can design and study novel bio-material interfaces. These could include drug delivery systems where the material carrier is functionalized to enhance interaction with specific biological targets, or "smart" surfaces that can respond to biological stimuli. The synthesis of related chiral cyanamides from the corresponding amine has been demonstrated, further showing the versatility of the core structure in creating diverse molecules for scientific evaluation. mdpi.com This interdisciplinary approach is essential for unlocking the full potential of complex chiral molecules like this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Gold |

| Phosgene |

| Silica |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is synthesized via reaction of (S)-1-(4-Chlorophenyl)ethylamine with phosgene or triphosgene in anhydrous dichloromethane (DCM) under inert conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of phosgene derivatives (1.2–1.5 equivalents). Post-synthesis purification involves distillation under reduced pressure or column chromatography.

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., isocyanate carbonyl signal at ~125–130 ppm) and IR spectroscopy (N=C=O stretch at ~2250–2275 cm⁻¹) .

Q. Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

- Methodology :

- Chiral HPLC : To confirm enantiomeric purity (e.g., Chiralpak® columns with hexane/isopropanol mobile phase).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]<sup>+</sup> at m/z 196.05 (calculated for C₉H₈ClNO).

- X-ray Crystallography : For absolute configuration determination if crystalline derivatives (e.g., urea analogs) are synthesized.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coat).

- Neutralize residual isocyanate with aqueous ethanol (1:1 v/v) to prevent exothermic decomposition.

- Store under argon at –20°C to avoid moisture-induced hydrolysis.

Advanced Research Questions

Q. How can computational tools (e.g., COMSOL, DFT) optimize reaction conditions for this compound synthesis?

- Methodology :

- Reaction Simulation : Use COMSOL Multiphysics to model heat transfer and phosgene diffusion rates in DCM.

- DFT Calculations : Predict transition states and energetics for nucleophilic additions to the isocyanate group.

Q. What strategies ensure stereoselective functionalization of this compound in enantioselective synthesis?

- Approach :

- Chiral Auxiliaries : React with enantiopure amines (e.g., (R)-1-phenylethylamine) to form diastereomeric ureas separable via crystallization.

- Asymmetric Catalysis : Employ Lewis acids (e.g., BINOL-derived catalysts) to induce stereocontrol during cycloadditions.

Q. How should researchers address contradictions between experimental data and theoretical predictions for isocyanate reactivity?

- Troubleshooting Workflow :

Verify instrumentation calibration (e.g., NMR shimming, IR baseline correction).

Replicate experiments under inert conditions to exclude moisture/oxygen interference.

Cross-validate with ab initio molecular dynamics (AIMD) simulations to reconcile kinetic vs. thermodynamic product distributions.

- Case Study : Discrepancies in carbamate formation yields may arise from unaccounted solvent effects (e.g., DCM vs. THF polarity) .

Q. What experimental designs (e.g., factorial design) are effective in isolating variables affecting isocyanate stability?

- Design :

- 2<sup>k</sup> Factorial Design : Test temperature (20–40°C), solvent (DCM vs. toluene), and catalyst (none vs. DMAP) as factors.

- Response Variables : Degradation rate (HPLC-measured) and byproduct formation (GC-MS).

Q. How can AI-driven platforms enhance the discovery of novel derivatives from this compound?

- Framework :

- Retrosynthetic AI : Tools like Pistachio or Reaxys propose routes for thiourea or polyurea derivatives.

- High-Throughput Screening : Virtual libraries of nucleophiles (amines, alcohols) ranked by predicted reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.